molecular formula C6H7N5 B1666300 3-Methyladenine CAS No. 5142-23-4

3-Methyladenine

カタログ番号: B1666300
CAS番号: 5142-23-4
分子量: 149.15 g/mol
InChIキー: ZPBYVFQJHWLTFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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生化学分析

Biochemical Properties

3-Methyladenine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to interfere with both class I and class III PI3K, which can consequently augment autophagy flux . It also inhibits autophagy by blocking autophagosome formation via the inhibition of class III PI3K .

Cellular Effects

This compound has been observed to have various effects on different types of cells and cellular processes. It can enhance LPS-induced NF-κB activation and production of TNF-α, inducible NO synthase (iNOS), cyclooxygenase-2, IL-1β, and IL-12 . In contrast, it suppresses LPS-induced IFN-β production and STAT signaling . It has also been shown to induce caspase-dependent cell death that is independent of autophagy inhibition .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It inhibits autophagy by blocking autophagosome formation via the inhibition of class III PI3K . It also interferes with class I PI3K, which can consequently augment autophagy flux .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, prolonged treatment with this compound promotes autophagy under nutrient-rich conditions, whereas it inhibits starvation-induced autophagy . It is stable for 3 months when properly stored .

Metabolic Pathways

This compound is involved in the metabolic pathways related to autophagy. It inhibits autophagy by blocking autophagosome formation via the inhibition of class III PI3K . It also interferes with class I PI3K, which can consequently augment autophagy flux .

Subcellular Localization

It is known to inhibit autophagosome formation, suggesting that it may localize to the sites of autophagosome formation .

準備方法

合成ルートと反応条件: 3-メチルアデニンは、様々な化学反応によって合成することができます。 一般的な方法の1つは、アデニンヨウ化メチル を、炭酸カリウム などの塩基の存在下で反応させる方法です . この反応は、通常、ジメチルスルホキシド (DMSO) などの溶媒中で、高温で行われます .

工業生産方法: 3-メチルアデニンの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスでは、反応条件を厳密に制御することで、高収率と高純度を確保します。 その後、再結晶クロマトグラフィー などの手法を用いて精製されます .

化学反応の分析

反応の種類: 3-メチルアデニンは、次のような様々な化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって、異なる官能基を持つ3-メチルアデニン誘導体 が生成されます .

科学研究への応用

3-メチルアデニンは、PI3Kを阻害する能力を持つため、科学研究で広く使用されています。 その応用には、次のようなものがあります。

特性

IUPAC Name

3-methyl-7H-purin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBYVFQJHWLTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N)C2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199406, DTXSID901346127
Record name 3-Methyladenine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9-Dihydro-3-methyl-6H-purin-6-imine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5142-23-4, 60192-57-6
Record name 3-Methyladenine
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Record name 3,9-Dihydro-3-methyl-6H-purin-6-imine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyladenine
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Record name 5142-23-4
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Record name 3-Methyladenine
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Record name 3,9-Dihydro-3-methyl-6H-purin-6-imine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-3H-adenine
Source European Chemicals Agency (ECHA)
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Record name 3-METHYLADENINE
Source FDA Global Substance Registration System (GSRS)
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Record name 3,9-DIHYDRO-3-METHYL-6H-PURIN-6-IMINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 3-methyladenine (3MeAde), and why is it significant in biological systems?

A1: this compound is a DNA lesion that arises from the alkylation of adenine bases in DNA. Alkylating agents, both exogenous (environmental toxins) and endogenous (cellular metabolites), can cause this modification []. 3MeAde is significant because it disrupts DNA structure and can interfere with vital processes like replication and transcription []. If left unrepaired, 3MeAde can contribute to mutations and potentially lead to cellular dysfunction or disease [].

Q2: How do cells repair 3MeAde lesions?

A2: Cells primarily repair 3MeAde lesions through the base excision repair (BER) pathway. The first step involves this compound DNA glycosylase (MAG) recognizing and removing the damaged adenine base, leaving an apurinic site []. This site is then processed by AP endonucleases, followed by the action of DNA polymerases and ligases to restore the original DNA sequence [].

Q3: Are there different types of this compound DNA glycosylases?

A3: Yes, studies in Escherichia coli have identified two 3MeAde DNA glycosylases: this compound DNA glycosylase I (Tag) and this compound DNA glycosylase II (AlkA). While both enzymes can excise 3MeAde, AlkA exhibits a broader substrate specificity, removing additional alkylated bases like 7-methylguanine and 7-methyladenine []. Research suggests that Tag primarily functions in the constitutive repair of 3MeAde, while AlkA is induced as part of the adaptive response to alkylating agents [].

Q4: Does the efficiency of 3MeAde repair vary within the genome?

A4: Yes, studies in human fibroblasts have revealed heterogeneous repair rates for 3MeAde along the PGK1 gene []. While the position-dependent variation for 3MeAde repair is less pronounced than for other lesions like 7-methylguanine, it suggests that factors beyond the mere presence of the lesion influence repair efficiency. Research suggests that the rate-limiting step for position-dependent 3MeAde repair likely occurs after the action of DNA glycosylase, potentially involving downstream enzymes in the BER pathway [].

Q5: Can 3MeAde lesions lead to double-strand breaks (DSBs)?

A5: Yes, evidence from studies in Saccharomyces cerevisiae suggests that unrepaired 3MeAde lesions can cause DSBs []. These breaks are not rapidly resolved, indicating their potential to trigger genomic instability and contribute to cell death [].

Q6: How is 3MeAde used in autophagy research?

A6: 3MeAde is widely used as an inhibitor of autophagy, a cellular process involved in degrading and recycling damaged organelles and proteins []. It achieves this by inhibiting the activity of class III phosphatidylinositol 3-kinase (PI3K), an enzyme crucial for the early stages of autophagosome formation [].

Q7: Is 3MeAde a specific inhibitor of autophagy?

A7: While widely used as an autophagy inhibitor, 3MeAde may affect other cellular processes unrelated to autophagy []. Therefore, caution is advised when interpreting experimental results solely based on 3MeAde treatment. Combining 3MeAde with other autophagy inhibitors or genetic approaches targeting autophagy pathways can help validate observations and strengthen conclusions.

Q8: Can you provide examples of how 3MeAde has been used to study autophagy?

A8: * In a study examining the role of autophagy in a mouse model of endotoxemia and sepsis, 3-MA administration increased survival rates, suggesting a protective effect by inhibiting autophagy []. * Researchers investigating the impact of baicalein on rotenone-induced neurotoxicity found that 3MeAde blocked baicalein's neuroprotective effects, suggesting that baicalein's benefits involved autophagy induction []. * In a study exploring the role of autophagy in the spinal cord of neuropathic pain models, 3MeAde administration worsened pain by further impairing ER-phagy, highlighting the complex interplay between autophagy and pain mechanisms [].

Q9: What is the molecular formula and weight of 3MeAde?

A9: The molecular formula of this compound is C6H7N5, and its molecular weight is 149.15 g/mol.

Q10: Are there any notable structural features of 3MeAde?

A10: this compound is a methylated purine base. The presence of the methyl group at the N3 position of adenine distinguishes it from the canonical adenine base and contributes to its biological activity. This modification alters the base pairing properties of adenine and can lead to misincorporation during DNA replication, ultimately causing mutations [].

Q11: Has the gas-phase acidity of 3MeAde been studied?

A11: Yes, researchers have investigated the gas-phase acidity of 3MeAde and found that the most stable tautomer in the gas phase is the "N10 tautomer" rather than the commonly depicted imine tautomer []. Notably, the N10 tautomer is not biologically relevant as it does not exist in DNA. The imine tautomer, likely the relevant form in DNA, exhibits very high acidity []. This high acidity suggests that damaged bases like 3MeAde could be more readily cleaved from DNA by repair enzymes like AlkA, whose proposed mechanism involves the removal of the damaged base as a leaving group [].

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